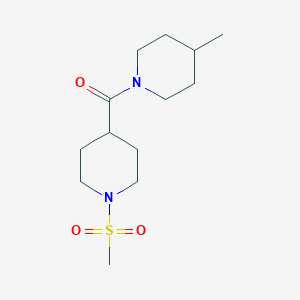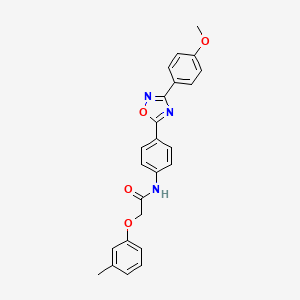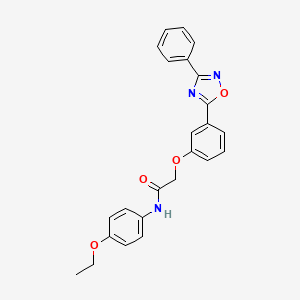
N-(2,6-diethylphenyl)-1-tosylpiperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-diethylphenyl)-1-tosylpiperidine-4-carboxamide, commonly known as DPTP, is a piperidine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. DPTP is a white crystalline solid that is soluble in organic solvents such as chloroform, methanol, and ethanol.
Mécanisme D'action
DPTP acts as a selective antagonist of the sigma-1 receptor, a protein that plays a crucial role in various physiological processes such as pain perception, inflammation, and neuronal signaling. By blocking the sigma-1 receptor, DPTP can modulate the activity of various neurotransmitters such as dopamine, serotonin, and glutamate, leading to its analgesic, anti-inflammatory, anxiolytic, and antidepressant effects.
Biochemical and Physiological Effects
DPTP has been shown to have significant biochemical and physiological effects in various animal models. In rats, DPTP has been shown to reduce pain sensitivity and inflammation in a dose-dependent manner. Additionally, DPTP has been shown to reduce anxiety-like behavior and improve depressive-like behavior in mice. These effects are thought to be mediated by the modulation of various neurotransmitters such as dopamine, serotonin, and glutamate.
Avantages Et Limitations Des Expériences En Laboratoire
DPTP has several advantages and limitations for lab experiments. One of the advantages of DPTP is its high selectivity for the sigma-1 receptor, making it a useful tool for studying the role of this receptor in various physiological processes. Additionally, DPTP has been shown to have a good safety profile in animal models, making it a potential candidate for further development as a therapeutic agent. However, one of the limitations of DPTP is its low solubility in water, which can make it challenging to administer in vivo.
Orientations Futures
There are several future directions for research on DPTP. One potential direction is to further investigate its analgesic and anti-inflammatory properties and its potential as a new painkiller and anti-inflammatory drug. Additionally, further research is needed to explore the potential of DPTP as a new treatment for anxiety and depression. Finally, future studies should focus on improving the solubility of DPTP to facilitate its administration in vivo and to increase its potential as a therapeutic agent.
Conclusion
In conclusion, N-(2,6-diethylphenyl)-1-tosylpiperidine-4-carboxamide, also known as DPTP, is a piperidine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. DPTP has been shown to possess analgesic, anti-inflammatory, anxiolytic, and antidepressant properties, making it a potential candidate for the development of new therapeutic agents. Further research is needed to explore its potential as a new painkiller, anti-inflammatory drug, and treatment for anxiety and depression.
Méthodes De Synthèse
The synthesis of DPTP involves the reaction of 1-tosylpiperidine-4-carboxylic acid with N-(2,6-diethylphenyl) ethylenediamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields DPTP as a white crystalline solid with a yield of approximately 60%.
Applications De Recherche Scientifique
DPTP has been extensively studied for its potential applications in various scientific fields such as medicinal chemistry, pharmacology, and neuroscience. DPTP has been shown to possess analgesic and anti-inflammatory properties, making it a potential candidate for the development of new painkillers and anti-inflammatory drugs. Additionally, DPTP has been shown to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression.
Propriétés
IUPAC Name |
N-(2,6-diethylphenyl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3S/c1-4-18-7-6-8-19(5-2)22(18)24-23(26)20-13-15-25(16-14-20)29(27,28)21-11-9-17(3)10-12-21/h6-12,20H,4-5,13-16H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWIAIXZMJKJYGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-cycloheptyl-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7711286.png)









